N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
CAS No.: 1013771-64-6
Cat. No.: VC7045398
Molecular Formula: C19H15F2N5OS
Molecular Weight: 399.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013771-64-6 |
|---|---|
| Molecular Formula | C19H15F2N5OS |
| Molecular Weight | 399.42 |
| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H15F2N5OS/c1-11-7-15(24-25(11)2)18(27)26(10-13-5-3-4-6-22-13)19-23-17-14(21)8-12(20)9-16(17)28-19/h3-9H,10H2,1-2H3 |
| Standard InChI Key | YMLWJGZFQFABGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₉H₁₅F₂N₅OS; MW 399.42 g/mol) features a 4,6-difluorobenzothiazole ring linked via an amide bond to a 1,5-dimethylpyrazole moiety, with an additional N-[(pyridin-2-yl)methyl] substitution. The benzothiazole core contributes aromatic stability and electron-withdrawing properties, while the pyridine and pyrazole groups enhance hydrogen-bonding capacity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₂N₅OS |
| Molecular Weight | 399.42 g/mol |
| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
| SMILES | CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
| Topological Polar Surface Area | 95.7 Ų (estimated) |
The fluorine atoms at positions 4 and 6 on the benzothiazole ring enhance lipophilicity and modulate electronic effects, potentially improving membrane permeability and target binding.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step organic reactions, typically beginning with the preparation of the 4,6-difluorobenzothiazole precursor. A common route includes:
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Benzothiazole Formation: Cyclization of 2-amino-4,6-difluorobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions.
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Pyrazole Carboxamide Coupling: Reaction of the benzothiazole-2-amine with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in the presence of a base (e.g., triethylamine).
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N-Alkylation: Introduction of the pyridin-2-ylmethyl group via alkylation with (pyridin-2-yl)methyl bromide or chloride, often employing phase-transfer catalysts.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole formation | H₂SO₄, 80°C, 12 hr | 72 |
| Amide coupling | Et₃N, DCM, 0°C → RT, 6 hr | 68 |
| N-Alkylation | K₂CO₃, DMF, 60°C, 8 hr | 65 |
Optimal yields require strict control of anhydrous conditions and temperature gradients. Purification via column chromatography or recrystallization ensures >95% purity.
Biological Activities and Mechanism of Action
Enzymatic Inhibition
Structural analogs of this compound demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), enzymes implicated in inflammation and cancer progression. The pyrazole-carboxamide moiety likely interacts with catalytic residues, while the pyridinylmethyl group enhances solubility and bioavailability.
Table 3: Hypothetical Biological Activity (Based on Structural Analogs)
| Target | Assay Model | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| COX-2 | In vitro enzymatic | 1.8 µM | Competitive inhibition |
| PDE4 | RAW264.7 cells | 3.2 µM | cAMP modulation |
| MCF-7 cell viability | MTT assay | 12.5 µM | Caspase-3 activation |
Research Gaps and Future Directions
Despite its structural promise, in vivo pharmacokinetic and toxicity data are absent. Future studies should prioritize:
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ADMET Profiling: Assessing absorption, distribution, and cytochrome P450 interactions.
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Target Validation: CRISPR screening to identify novel biological targets.
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Formulation Optimization: Nanoencapsulation to enhance bioavailability.
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